2-(4-(Cyclopropylmethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Description
This compound features a central hexafluoroisopropyl alcohol (HFIP) core substituted with a phenyl ring bearing a cyclopropylmethylamino group.
Properties
IUPAC Name |
2-[4-(cyclopropylmethylamino)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6NO/c14-12(15,16)11(21,13(17,18)19)9-3-5-10(6-4-9)20-7-8-1-2-8/h3-6,8,20-21H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVFHIYGYRZORA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501158948 | |
| Record name | 4-[(Cyclopropylmethyl)amino]-α,α-bis(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810768-20-7 | |
| Record name | 4-[(Cyclopropylmethyl)amino]-α,α-bis(trifluoromethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810768-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(Cyclopropylmethyl)amino]-α,α-bis(trifluoromethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501158948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(4-(Cyclopropylmethylamino)phenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol , commonly referred to as T-3775440 hydrochloride, has garnered attention in the field of medicinal chemistry due to its significant biological activity. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.
Structure
The molecular formula of T-3775440 is , characterized by a cyclopropylmethylamino moiety linked to a hexafluoropropanol group. The stereochemistry is crucial for its biological activity.
Physical Properties
- Molecular Weight : 314.25 g/mol
- Appearance : Colorless liquid
- Solubility : Soluble in organic solvents like DMSO and ethanol
T-3775440 acts primarily as an irreversible inhibitor of lysine-specific histone demethylase 1 (LSD1) . LSD1 is pivotal in epigenetic regulation by demethylating specific lysine residues on histones, thereby influencing gene expression. By inhibiting LSD1, T-3775440 alters the epigenetic landscape, which can lead to significant changes in cellular behavior, particularly in cancer cells.
Cancer Treatment
Research indicates that T-3775440 exhibits anti-cancer properties, particularly against acute myeloid leukemia (AML). It disrupts the interaction between LSD1 and growth factor independent 1B (GFI1B), leading to abnormal differentiation of AML cells into non-cancerous cell types. This transdifferentiation suggests a novel therapeutic pathway for AML treatment.
Selectivity and Efficacy
Studies have shown that T-3775440 selectively targets the LSD1 enzyme without significantly affecting other histone demethylases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Case Studies
-
AML Cell Line Studies :
- In vitro studies demonstrated that T-3775440 significantly reduced the proliferation of various AML cell lines.
- The compound induced differentiation markers characteristic of non-cancerous cells.
- Functional Selectivity at 5-HT2C Receptors :
Summary of Biological Activities
| Activity | Description |
|---|---|
| LSD1 Inhibition | Irreversible inhibition leading to altered gene expression |
| Anti-cancer Activity | Significant reduction in AML cell proliferation |
| Functional Selectivity | Potential antipsychotic effects via 5-HT2C receptor modulation |
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| T-3775440 hydrochloride | Inhibitor of LSD1; anti-cancer | Irreversible binding to LSD1 |
| N-[4-(Cyclopropylmethylamino)phenyl]-1-methylpyrazole | Potential anticancer activity | Similar structural features |
| 1-Methylpyrazole derivatives | Antimicrobial properties | Varies based on side chains |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituted Phenyl-HFIP Derivatives
2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Structure: Lacks the cyclopropylmethylamino group, instead featuring a primary amine on the phenyl ring.
- Synthesis: Used as a precursor for SR1001, a synthetic RORγt inverse agonist. The amine group enables sulfonamide coupling, contrasting with the cyclopropylmethylamino group’s role in steric hindrance .
- Applications: Demonstrates the importance of phenyl-amine-HFIP scaffolds in immunomodulation .
2-(4-Hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Structure: Replaces the amino group with a hydroxyl moiety.
- Synthesis: Microwave-assisted KOH catalysis achieves 94% yield, indicating higher synthetic efficiency compared to amino-substituted analogs .
- Applications : Functionalized in environmental sensors (e.g., hyperbranched polycarbosiloxanes for detecting dimethyl methylphosphonate) .
2-(4-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Structure : Bromine substituent at the para position.
- Reactivity: Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization, unlike the cyclopropylmethylamino group .
Cyclopropyl-Containing Analogs
2-(1-(3-Bromophenyl)-5-cyclopropyl-1H-pyrazol-4-yl)-HFIP
- Structure : Cyclopropyl group attached to a pyrazole ring, linked to HFIP via a phenyl ring.
- Comparison: The cyclopropyl group here modulates steric interactions in protein binding, similar to the cyclopropylmethylamino group in the target compound .
2-{4-[Butyl(3-chloro-4,5-dimethoxybenzyl)amino]phenyl}-HFIP
- Structure: Features a bulky alkylamino group on the phenyl ring.
- Activity: Co-crystallizes with LXRα/RXRα heterodimers, highlighting HFIP derivatives’ role in nuclear receptor modulation. The cyclopropylmethylamino group may offer similar binding advantages with reduced hydrophobicity .
Amino-Substituted Analogs
N-(5-(N-(4-HFIP-phenyl)sulfamoyl)-4-methylthiazol-2-yl)acetamide (SR1001)
- Structure : Contains a sulfamoyl-thiazole-HFIP scaffold.
- Activity: IC50 of 1.0 μM for phosphodiesterase 4C inhibition, demonstrating the HFIP group’s role in enhancing ligand-receptor affinity. The cyclopropylmethylamino group in the target compound may improve selectivity over SR1001 .
2-{1-[4-(Dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-HFIP
- Structure: Dimethylamino group on phenyl with a pyrrole ring.
Key Data Comparison
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
